molecular formula C11H9NO3 B3029429 Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate CAS No. 658082-39-4

Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate

Cat. No.: B3029429
CAS No.: 658082-39-4
M. Wt: 203.19
InChI Key: XPAAMEMUBWBMIK-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate (CAS: 658082-39-4) is a heterocyclic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. It features a partially hydrogenated isoquinoline backbone, with a ketone group at position 1 and a methyl ester at position 7 . The compound is stored under dry, sealed conditions at room temperature and has a purity of 97% . Its safety profile includes hazard statements for skin irritation (H315), eye irritation (H319), and toxicity if swallowed (H302) .

Properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAAMEMUBWBMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733591
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658082-39-4
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically involves organic synthesis techniques. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with methyl chloroformate in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The process usually requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate has diverse applications in scientific research, primarily in the following areas:

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential neuroprotective and antidepressant-like effects. Key findings include:

  • Neuroprotection: The compound inhibits monoamine oxidase (MAO) and scavenges free radicals, contributing to its neuroprotective properties.
  • Antidepressant Effects: It enhances the concentrations of neurotransmitters such as dopamine, norepinephrine, and serotonin by inhibiting their breakdown.

Organic Synthesis

As a building block for complex organic molecules, this compound is utilized in synthesizing various pharmaceuticals and agrochemicals. Its versatility allows for modifications that can lead to new derivatives with enhanced biological activity.

Preliminary studies suggest that this compound may possess antimicrobial and anti-cancer properties due to its structural similarities with other bioactive isoquinolines. Further investigation is required to confirm these activities.

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. This effect was attributed to its ability to inhibit MAO activity and modulate neurotransmitter levels.

Case Study 2: Antidepressant Activity

In animal models, derivatives of this compound were shown to produce antidepressant-like effects comparable to established medications. The mechanism involved increased serotonin levels in the brain, suggesting potential for therapeutic use in mood disorders.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function .

Comparison with Similar Compounds

Structural Analogues in the Isoquinoline Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate 658082-39-4 C₁₁H₉NO₃ 203.19 - 1-oxo
- 7-COOCH₃
97% purity; H302, H315 hazards
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate - C₁₅H₁₉NO₄ 277.32 - 6,7-OCH₃
- 1-CH₃
- 2-COOCH₂CH₃
Known synthetic intermediate
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate 1245798-40-6 C₁₁H₁₁NO₃ 205.21 - 1-oxo
- 7-COOCH₃
- Fully saturated C3-C4
Higher molecular weight; no aromaticity in C3-C4
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 133096-36-3 C₁₇H₁₃NO₄ 295.30 - 4-COOH
- 2-(4-OCH₃C₆H₄)
Carboxylic acid enhances polarity; potential for salt formation
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide - C₁₁H₁₃NO₃ 223.23 - 7-OH
- 6-OCH₃
- N-oxide
N-oxide increases hydrogen bonding; distinct C-1/C-3 NMR shifts
Key Observations:
  • Substituent Position and Functionality : The target compound’s 7-methyl ester distinguishes it from analogs with substituents at positions 2, 4, or 6 (e.g., ethyl ester at position 2 in compounds or carboxylic acid at position 4 in ). The ester group enhances lipophilicity compared to polar carboxylic acids .

Physicochemical and Spectroscopic Differences

  • NMR Shifts: The N-oxide in 7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide () causes distinct δC shifts (C-1: 138.9; C-3: 57.9), unlike the target compound’s non-oxidized nitrogen .
  • Solubility : Carboxylic acid derivatives (e.g., ) are more water-soluble than ester-containing analogs due to ionizable groups.

Biological Activity

Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is C11H9NO3C_{11}H_{9}NO_{3}, with a molecular weight of approximately 203.19 g/mol. This unique structure allows for various chemical reactions that can enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study assessing the antimicrobial efficacy of related compounds showed that certain derivatives had minimum inhibitory concentrations (MIC) against resistant bacterial strains.

CompoundMIC (mg/mL)Activity Against
Compound A0.23 - 0.70Methicillin-resistant Staphylococcus aureus
Compound B0.47 - 0.94Escherichia coli
Compound C0.06 - 0.47Fungal strains (e.g., Candida spp.)

These findings suggest that modifications to the isoquinoline structure can significantly enhance antimicrobial potency, making it a valuable scaffold for drug development against resistant pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including human gastric adenocarcinoma and lung cancer cells.

Cell LineIC50 (μM)Reference
AGS (gastric adenocarcinoma)1.57 ± 0.20
SK-MES-1 (lung cancer)0.67 ± 0.06
J82 (bladder carcinoma)0.64 ± 0.06

The mechanism of action appears to involve the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival, indicating potential pathways for therapeutic intervention .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound's structure allows it to fit into active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in disease processes.

This multifaceted interaction profile underlines the compound's potential as a lead candidate in drug discovery efforts aimed at treating infections and cancers .

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 1-oxo-1,2-dihydroisoquinoline derivatives:

  • Cytotoxicity Study : A study evaluated various derivatives against cancer cell lines using the microculture tetrazolium reduction assay (MTT). Results indicated significant cytotoxicity in modified isoquinoline compounds compared to standard treatments like etoposide .
  • Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of new thiazole derivatives linked to isoquinolines, demonstrating enhanced antimicrobial activity against resistant strains compared to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted precursors under acidic or basic conditions. For example, esterification of the corresponding carboxylic acid (e.g., 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid) using methanol and a catalytic acid (e.g., H₂SO₄) is a common approach. Optimization involves controlling stoichiometry, temperature (60–80°C), and reaction time (12–24 hrs). Purity (>95%) is achieved through recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and ester carbonyl signals (δ ~3.9 ppm for OCH₃, δ ~165 ppm for COOCH₃).
  • XRD : Single-crystal X-ray diffraction (SHELX suite ) resolves structural ambiguities, particularly the dihydroisoquinoline ring conformation.
  • MS : High-resolution ESI-MS to verify molecular weight (C₁₁H₉NO₃, [M+H]⁺ = 204.0662) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in sealed containers under dry conditions at room temperature. Avoid prolonged exposure to light or humidity, which may hydrolyze the ester group. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using computational and experimental methods?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian, B3LYP/6-31G*) with experimental XRD data to model tautomeric equilibria or ring puckering. For example, SHELXL refinement can distinguish between keto-enol tautomers by analyzing electron density maps. Dynamic NMR (variable-temperature studies) may also detect conformational flexibility .

Q. What strategies are effective in designing derivatives to study structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at positions 4, 6, or 8 (e.g., aldehydes, nitriles) to probe electronic effects .
  • Side-Chain Variation : Synthesize analogs with alkyl/aryl groups at the 1-position to assess hydrophobicity impacts on cytotoxicity or antimicrobial activity .
  • Bioisosteres : Replace the ester group with amides or carboxylic acids to study metabolic stability .

Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under uniform conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
  • Data Normalization : Normalize activity to purity (HPLC ≥95%) and cell-line specificity (e.g., HeLa vs. MCF-7).
  • Meta-Analysis : Use cheminformatics tools (e.g., PCA, clustering) to identify outliers in published datasets .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :
  • LC-MS/MS : Detect and quantify degradation products (e.g., hydrolyzed carboxylic acid) with MRM transitions.
  • GC-MS : Monitor residual solvents (e.g., methanol, DMF) from synthesis.
  • ICP-MS : Assess heavy metal contaminants if metal catalysts are used .

Q. How can the regioselectivity of electrophilic substitution reactions on the isoquinoline ring be predicted or controlled?

  • Methodological Answer :
  • Computational Modeling : Use Fukui indices or molecular electrostatic potential (MEP) maps to identify reactive sites (e.g., C-5/C-8 for nitration).
  • Directing Groups : Install temporary groups (e.g., –NO₂) to steer reactivity, followed by removal post-functionalization .

Q. What in silico approaches are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.1), solubility, and CYP450 interactions.
  • Molecular Docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina to prioritize biological testing .

Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
  • ITC/SPR : Measure binding affinity and thermodynamics.
  • Mutagenesis : Engineer enzyme active-site mutants to confirm key interactions (e.g., hydrogen bonding with the carbonyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Reactant of Route 2
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Reactant of Route 2
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate

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